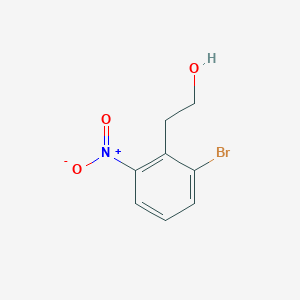

2-(2-Bromo-6-nitrophenyl)ethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2-bromo-6-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQKEECJWGIMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597904 | |

| Record name | 2-(2-Bromo-6-nitrophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118665-02-4 | |

| Record name | 2-Bromo-6-nitrobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118665-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-6-nitrophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Aryl Bromo Nitro Ethanol Moiety in Chemical Science

The chemical importance of the 2-(2-Bromo-6-nitrophenyl)ethanol structure stems from the reactivity and synthetic potential of its constituent functional groups. The aryl-bromo-nitro-ethanol moiety is a versatile scaffold for organic synthesis.

The bromine atom, being a good leaving group, is amenable to a variety of nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functionalities at this position. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can be readily reduced to an amino group, a key functional group in many biologically active molecules and dyes. nih.gov The ethanol (B145695) group can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. evitachem.com This trifunctional nature makes molecules like this compound valuable building blocks for constructing more complex molecular frameworks. openmedicinalchemistryjournal.com

Overview of Current Research Trajectories

Established Synthetic Routes and Strategies

Traditional synthetic pathways to this compound and its analogs typically involve a sequence of well-understood reactions. These methods prioritize reliability and yield, often at the expense of step economy.

Introduction of Bromine and Nitro Groups onto Aromatic Cores

The introduction of bromine and nitro groups onto an aromatic ring is a cornerstone of synthesizing the target compound. The order of these introductions is critical due to the directing effects of the substituents.

Nitration: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile. aakash.ac.in For activated rings, such as phenols, milder conditions like dilute nitric acid at room temperature can be sufficient. savemyexams.com The nitro group is a deactivating, meta-directing group for subsequent electrophilic substitutions. schoolwires.net

Bromination: Bromination is another key electrophilic aromatic substitution. The reaction of an aromatic compound with molecular bromine, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), introduces a bromine atom onto the ring. aakash.ac.in For highly activated rings, a catalyst may not be necessary. savemyexams.com The bromine atom is a deactivating, ortho-, para-directing group.

The synthesis of a precursor like 2-bromo-6-nitrophenol (B84729) can be achieved by the nitration of 2-bromophenol (B46759). chemicalbook.com For instance, treating 2-bromophenol with sodium nitrate (B79036) and sulfuric acid in water can yield 2-bromo-6-nitrophenol. chemicalbook.com

Construction of the Ethanol Side Chain

Once the desired substituted aromatic core is in place, the ethanol side chain is constructed. Several methods can be employed for this transformation.

A common strategy involves the reduction of a corresponding carboxylic acid or its derivative. For example, a compound like 2-(2-bromo-6-nitrophenyl)acetic acid could be reduced to this compound. evitachem.com This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Another approach involves the reaction of a suitable organometallic reagent with an aldehyde or epoxide. For instance, a Grignard reagent derived from a brominated aromatic compound could react with acetaldehyde (B116499) to form a phenylethanol derivative after an aqueous workup. quora.com

Multi-Step Synthesis Pathways

Combining the above strategies leads to multi-step synthetic routes. A logical pathway for synthesizing this compound could start from a simpler aromatic compound. The process involves a careful sequence of reactions to introduce the necessary functional groups and build the carbon chain. savemyexams.comyoutube.com

A plausible multi-step synthesis could involve:

Bromination of a suitable starting material.

Nitration to introduce the nitro group at the desired position.

Side-chain formation or modification to create the ethanol group.

Advanced and Innovative Synthetic Approaches

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify procedures. This has led to the development of advanced synthetic methodologies, including one-pot reactions and strategies focused on chemo- and regioselectivity.

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and environmental impact. nih.govnih.gov While a specific one-pot synthesis for this compound is not widely documented, the principles can be applied.

For example, a one-pot approach could potentially combine the bromination and nitration steps, or the side-chain formation and a subsequent modification. The synthesis of α-bromoacetophenones, which are structurally related, has been achieved in a one-pot protocol. researchgate.net The development of such procedures often relies on carefully selected catalysts and reaction conditions that are compatible with multiple transformation steps.

Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of highly substituted aromatic compounds. This involves controlling which functional group reacts (chemoselectivity) and at which position on the molecule the reaction occurs (regioselectivity).

Regioselective Bromination: Numerous methods have been developed to achieve selective bromination of aromatic compounds, often targeting the para-position. scispace.comorientjchem.org These methods may use specific brominating agents or catalyst systems to control the position of bromination. orientjchem.org

Regioselective Nitration: Similarly, catalyst-free and co-acid-free nitration methods have been explored to improve the regioselectivity of nitration reactions, often favoring the formation of the para-nitro product. frontiersin.orgchemistryforsustainability.org These approaches can offer a more environmentally friendly alternative to traditional mixed-acid nitration. frontiersin.org

Catalytic Reactions in Synthesis (e.g., Palladium-mediated coupling)

Catalytic reactions, particularly those mediated by palladium, are pivotal in the synthesis of precursors and analogues of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, offer efficient methods for forming carbon-carbon bonds, a key step in elaborating the aromatic core. nih.govresearchgate.net

The Suzuki-Miyaura coupling, for instance, has been effectively used in the functionalization of bromo-nitrophenyl systems. nih.gov This reaction typically involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. The choice of palladium precursor and ligands is crucial for the reaction's success. For example, palladium acetate (B1210297) ([Pd(OAc)2]) has been shown to be an effective precursor in some Suzuki-Miyaura couplings. academie-sciences.fr The use of specific ligands, such as α-aminophosphonates based on 1,3,4-oxadiazole, can create efficient catalytic systems for coupling aryl bromides with aryl boronic acids. academie-sciences.fr

The Stille coupling offers another avenue, reacting organotin compounds with organic halides. nih.gov Research on the chemoselectivity of Kosugi-Migita-Stille cross-coupling reactions involving bromo-nitrophenyl triflates has demonstrated that highly selective carbon-bromine bond coupling can be achieved using catalysts like bis(triphenylphosphine)palladium (B8599230) dichloride in refluxing 1,4-dioxane. nih.gov The reactivity order in such palladium-catalyzed couplings is generally I > Br ~ OTf > Cl > F, which aligns with the rate of oxidative addition of the palladium catalyst to the aromatic halide. nih.gov

Furthermore, Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been employed in the synthesis of precursors for nitro-containing compounds. mdpi.com These reactions are often catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of nitroaromatic compounds, aiming to reduce environmental impact and enhance safety. rsc.orgjsynthchem.com Key strategies include the use of environmentally benign solvents, development of reusable catalysts, and designing safer reaction processes.

One approach is the use of electrochemical methods in room temperature ionic liquids (RTILs) for the functionalization of nitroaromatic compounds. rsc.org This method offers advantages such as low cost, readily available reagents, high atom economy, and high yields, while using RTILs as a greener alternative to traditional organic solvents. rsc.org

The development of sustainable nitration methods is also a significant area of focus. Traditional nitration often involves hazardous reagents like mixed nitric and sulfuric acids. nih.govrsc.org Greener alternatives include using polymer-supported reagents, such as polymer-supported sodium nitrite/KHSO4, for regioselective nitration. researchgate.net Another approach is the use of solid catalysts, like clay-supported copper nitrate (Claycop), which can be used for the nitration of various aromatic compounds under milder conditions. organic-chemistry.org

Continuous-flow microreaction processes represent a significant advancement in the sustainable synthesis of mononitro compounds. rsc.org These systems offer enhanced safety, high yield, and excellent selectivity, and can be scaled up for industrial production. rsc.org They also allow for strategies like waste acid recycling, which improves the economic viability and sustainability of the process. rsc.org

The use of ultrasound-assisted synthesis has also been explored as a green methodology. For instance, the Henry reaction, a C-C bond-forming reaction between a nitroalkane and an aldehyde, can be efficiently carried out using nanosized mesoporous catalysts under ultrasonic irradiation, leading to excellent yields and 100% atom economy. acs.org

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound and related compounds heavily relies on the careful optimization of reaction conditions to maximize yield and purity.

Influence of Temperature and Solvent Systems

Temperature and the choice of solvent are critical parameters that can significantly influence the outcome of a synthesis. researchgate.net For instance, in the nitration of N-phenylacetamide, maintaining a low temperature (below 20°C) is crucial as the reaction is exothermic. jcbsc.org The synthesis of certain high-energy materials also requires careful temperature control, with a slow increase in temperature being recommended for safety. researchgate.net

The solvent system can affect reaction rates, selectivity, and even the electronic structure of the reactants. rsc.org In the synthesis of p-nitrophenyl ethanol ether, a mixed solvent of ethanol and water was found to be optimal, leading to a production rate of 87%. researchgate.net Similarly, in the enzymatic synthesis of (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, a mixed solvent of ethanol and water is used. google.com The choice of solvent is also crucial in purification steps. For example, in the purification of 2-bromo-1-(5-iodothiophene-2-yl)-ethanone, a sequence of pulping in different solvents followed by recrystallization is employed to achieve high purity. google.com

The photochemistry of nitrophenols has been shown to vary between organic solvents and aqueous solutions, highlighting the solvent's role in reaction pathways. rsc.org While some nitrophenols show similar degradation rates in both types of solvents, others, like 2,4-dinitrophenol, exhibit significantly increased reactivity in organic solvents like 2-propanol. rsc.org

Reagent Selection and Stoichiometric Control

The selection of reagents and precise control of their stoichiometry are fundamental to achieving the desired product with high yield and minimizing side reactions. In the synthesis of p-nitrophenyl ethanol ether, an optimal molar ratio of p-nitrophenol to epoxy ethane (B1197151) was found to be between 1.03 and 1.05. researchgate.net

For nitration reactions, various nitrating agents are available, each with its own reactivity and selectivity profile. nih.govenamine.net Mild and selective nitrating reagents, such as 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, can be advantageous in minimizing oxidation and improving regioselectivity. enamine.net The order in which reagents are added is also critical, especially in the synthesis of polysubstituted benzenes, to ensure the correct isomer is formed. libretexts.orgmasterorganicchemistry.com For example, to synthesize a meta-substituted product, it is often necessary to install the meta-directing group first. masterorganicchemistry.com

In catalytic reactions, the choice of catalyst and any necessary co-catalysts or bases is paramount. For example, in the Henry reaction, different organocatalysts can lead to varying yields and enantioselectivities. cbijournal.com The amount of base used can also have a significant impact on the reaction outcome. cbijournal.com

Isolation and Purification Techniques for Intermediates and Products

The isolation and purification of intermediates and the final product are crucial steps to ensure the desired compound is obtained with high purity. Common techniques include filtration, extraction, crystallization, and chromatography.

Following a reaction, the mixture is often subjected to a work-up procedure. This can involve filtering the reaction mixture to remove solid catalysts or byproducts, followed by extraction of the organic products from the aqueous phase using a suitable solvent like ethyl acetate. nih.gov The organic phase is then typically washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated. nih.gov

Crystallization is a widely used technique for purifying solid compounds. jcbsc.org The choice of solvent or solvent mixture is critical for effective crystallization. For instance, mixtures of ethanol and water are commonly used. jcbsc.org The cooling rate can also influence the success of the crystallization process. jcbsc.org In some cases, a crude product is first pulped in one solvent and then recrystallized from another to achieve higher purity. google.com

For more challenging separations, column chromatography is often employed. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase, allowing for the isolation of the desired product from a complex mixture.

Reactivity of the Substituted Aromatic Ring System

The benzene (B151609) ring in this compound, substituted with both a bromo and a nitro group, is the primary site of several key reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of electron-withdrawing groups, such as the nitro group, on an aromatic ring can make the ring susceptible to nucleophilic attack. This type of reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a principal reaction pathway for this compound. wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, in this case, the bromine atom. wikipedia.org This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The reaction then proceeds by the elimination of the leaving group, restoring the aromaticity of the ring.

The rate of SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring. Strongly electron-withdrawing groups, particularly those in the ortho and para positions relative to the leaving group, activate the ring towards nucleophilic attack. libretexts.orglibretexts.org In this compound, the nitro group is ortho to the bromo substituent, a position that effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orglibretexts.org

Electronic Effects and Directing Properties of Nitro and Bromo Substituents

The nitro (NO₂) and bromo (Br) substituents exert significant electronic effects that govern the reactivity of the aromatic ring. evitachem.comstackexchange.com The nitro group is a strong electron-withdrawing group, both through induction and resonance (a -I and -M effect). stackexchange.com This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. libretexts.org The electron-withdrawing nature of the nitro group helps to stabilize the negatively charged intermediate formed during SNAr reactions. wikipedia.orglibretexts.orgstackexchange.com

The bromo substituent is also an electron-withdrawing group due to its electronegativity (a -I effect), but it is a weak deactivator. In electrophilic substitution, it acts as an ortho, para-director. However, in the context of nucleophilic aromatic substitution, its primary role is that of a good leaving group. wikipedia.org The combined electron-withdrawing properties of the nitro and bromo groups make the aromatic ring of this compound particularly susceptible to nucleophilic attack, especially at the carbon atom bonded to the bromine. evitachem.com

Transformations of the Nitro Functional Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction.

Reductive Pathways, including Conversion to Amino Group

The reduction of the nitro group to an amino group (-NH₂) is a common and important transformation. scispace.com This can be achieved using various reducing agents and reaction conditions. scispace.comcommonorganicchemistry.com Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or hydrazine. scispace.comcommonorganicchemistry.comorganic-chemistry.org Other reagents such as tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media can also be employed for this purpose. scispace.comcommonorganicchemistry.com The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com For instance, certain reagents might selectively reduce the nitro group without affecting the bromo substituent or the alcohol functionality. commonorganicchemistry.com

Mechanistic Insights into Nitro Group Reactivity

The reduction of a nitro group to an amine is a multi-step process that involves the transfer of six electrons. The exact mechanism can vary depending on the reducing agent and reaction conditions. Generally, the reaction proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species.

The reactivity of the nitro group is fundamentally linked to the electron-deficient nature of the nitrogen atom. This makes it susceptible to attack by nucleophilic reducing agents. The stability of the intermediates and the reaction pathway can be influenced by the electronic environment of the aromatic ring. wikipedia.orgscispace.com

Reactivity of the Bromo Substituent

The bromo substituent on the aromatic ring primarily functions as a leaving group in nucleophilic aromatic substitution reactions. wikipedia.orgevitachem.com Its ability to be displaced by a variety of nucleophiles makes this compound a useful intermediate in the synthesis of more complex molecules. evitachem.com The strength of the carbon-bromine bond and the stability of the resulting bromide ion contribute to its effectiveness as a leaving group in these reactions.

It is important to note that under certain reductive conditions, particularly those involving some forms of catalytic hydrogenation, the bromo substituent can also be removed (hydrodehalogenation). commonorganicchemistry.com The selection of appropriate reagents and conditions is therefore crucial to control the desired reactivity and avoid unwanted side reactions.

Halogen Exchange and Substitution Reactions

Halogen exchange reactions, such as the Finkelstein reaction, are fundamental transformations in organic synthesis, allowing for the conversion of one halogen to another. In the context of aryl halides, these reactions are often catalyzed by transition metals like copper. For this compound, the bromine atom attached to the aromatic ring can be replaced by other halogens, such as iodine, through processes like the copper-catalyzed Finkelstein reaction. This transformation is driven by the formation of a more stable salt, such as sodium or potassium bromide, which precipitates out of the reaction mixture. The mechanism may involve the oxidative addition of the aryl bromide to a copper(I) catalyst, forming a transient arylcopper(III) complex, followed by halide exchange and reductive elimination.

Beyond halogen exchange, the bromine atom is susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the bromide ion by a nucleophile. Common nucleophiles include hydroxide (B78521) ions (to form a phenol), cyanide ions (to form a nitrile), and ammonia (B1221849) (to form an aniline (B41778) derivative). savemyexams.com The rate and feasibility of these substitutions are influenced by the electronic effects of the other substituents on the aromatic ring. The strong electron-withdrawing nitro group in the ortho position can activate the ring towards nucleophilic aromatic substitution, although steric hindrance from the adjacent groups can also play a significant role.

Role as a Leaving Group in Organic Transformations

A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking a pair of electrons with it. wikipedia.orgnih.gov The ability of a group to act as a good leaving group is related to its stability as an independent species. In the case of this compound, the entire (2-bromo-6-nitrophenyl)ethyl moiety can potentially act as a leaving group in certain reactions, although it is not a conventional leaving group like halides or sulfonates. More commonly, the bromide ion itself functions as the leaving group in nucleophilic substitution and elimination reactions. wikipedia.orgmasterorganicchemistry.com

The efficiency of bromide as a leaving group is enhanced by the presence of the electron-withdrawing nitro group, which can stabilize the transition state of the reaction. In nucleophilic substitution reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. savemyexams.com The reaction can proceed through different mechanisms, such as SN1 or SN2, depending on the reaction conditions and the structure of the substrate. odinity.comyoutube.com

Reactivity and Derivatization of the Hydroxyethyl (B10761427) Side Chain

The hydroxyethyl side chain offers a versatile handle for further chemical modifications, primarily through reactions involving the primary alcohol.

Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the oxidizing agent and the reaction conditions. chemguide.co.uklibretexts.orglibretexts.org For the oxidation of this compound, a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent such as methylene (B1212753) chloride would selectively yield the corresponding aldehyde, 2-(2-bromo-6-nitrophenyl)acetaldehyde. youtube.comprepchem.com To achieve complete oxidation to the carboxylic acid, 2-(2-bromo-6-nitrophenyl)acetic acid, a stronger oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions (e.g., heating under reflux) is required. libretexts.orgyoutube.com The intermediate aldehyde is susceptible to further oxidation in the presence of these strong oxidants. chemguide.co.uklibretexts.org

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 2-(2-Bromo-6-nitrophenyl)acetaldehyde | Anhydrous methylene chloride, room temperature |

| Potassium Permanganate (KMnO₄) | 2-(2-Bromo-6-nitrophenyl)acetic acid | Basic solution, heat |

| Chromic Acid (H₂CrO₄) | 2-(2-Bromo-6-nitrophenyl)acetic acid | Aqueous sulfuric acid, heat |

This table provides a summary of potential oxidation reactions.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can react with various electrophiles. For instance, in the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), facilitating substitution or elimination reactions. masterorganicchemistry.com The alcohol can also be converted into other functional groups. For example, reaction with a thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl chloride. Esterification, the reaction with a carboxylic acid or its derivative in the presence of an acid catalyst, will yield the corresponding ester.

Intramolecular Cyclization and Rearrangement Pathways

The specific arrangement of the bromo, nitro, and hydroxyethyl groups in this compound can facilitate intramolecular reactions. Under certain conditions, the hydroxyl group can act as an internal nucleophile, potentially attacking the carbon atom bearing the bromine atom to form a cyclic ether. However, the formation of a seven-membered ring in this manner is generally not as favorable as the formation of five- or six-membered rings.

More plausible are cyclization reactions that involve the nitro group. For instance, reduction of the nitro group to an amino group would create a 2-(2-bromo-6-aminophenyl)ethanol. This intermediate could then undergo an intramolecular nucleophilic substitution, where the amino group displaces the bromide to form a six-membered heterocyclic ring.

Rearrangement reactions are also a possibility, particularly under photochemical conditions. It has been shown that 2-nitrobenzyl alcohols can undergo photochemical rearrangement to form 2-nitroso aldehydes or ketones. rsc.org In the case of this compound, irradiation could potentially lead to the formation of 2-bromo-6-nitrosobenzaldehyde.

Radical and Radical-Anion Mediated Reaction Studies

Reactions involving radical and radical-anion intermediates can provide alternative pathways for the transformation of this compound. For example, under single-electron transfer (SET) conditions, the aromatic nitro group can accept an electron to form a radical anion. This species can then undergo further reactions.

Furthermore, radical-mediated dehalogenation can occur. For instance, treatment with a radical initiator and a hydrogen atom donor can lead to the replacement of the bromine atom with a hydrogen atom. The study of such reactions can provide insights into the electronic structure and reactivity of the molecule under reductive conditions.

Spectroscopic Characterization and Advanced Analytical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H-NMR spectrum of 2-(2-Bromo-6-nitrophenyl)ethanol provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the ethanol (B145695) side chain.

The three protons on the phenyl ring are chemically non-equivalent and are expected to appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group would be the most deshielded. The aliphatic protons of the ethanol group (-CH₂CH₂OH) would show characteristic signals. The methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) would likely appear as a triplet, while the methylene group bearing the hydroxyl group (-CH₂OH) would also be a triplet, coupled to the adjacent methylene and potentially showing further coupling to the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet, though its chemical shift and multiplicity can vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| ~7.8 - 8.2 | d | ~8.0 | Aromatic H |

| ~7.5 - 7.8 | t | ~8.0 | Aromatic H |

| ~7.3 - 7.6 | d | ~8.0 | Aromatic H |

| ~3.9 - 4.2 | t | ~6.5 | -CH₂OH |

| ~3.1 - 3.4 | t | ~6.5 | Ar-CH₂- |

| Variable | br s | - | -OH |

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show eight signals corresponding to the eight carbon atoms in the molecule.

The carbons of the aromatic ring will resonate in the δ 120-150 ppm region. The carbon atom bearing the nitro group (C-NO₂) and the carbon atom bearing the bromine atom (C-Br) will have their chemical shifts significantly influenced by these substituents. The two aliphatic carbons of the ethanol side chain will appear in the upfield region of the spectrum, typically between δ 30-70 ppm. The carbon attached to the hydroxyl group (-CH₂OH) will be more deshielded (further downfield) than the carbon adjacent to the aromatic ring (Ar-CH₂).

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~148 - 152 | C-NO₂ |

| ~135 - 140 | C-CH₂ |

| ~133 - 136 | Aromatic CH |

| ~128 - 132 | Aromatic CH |

| ~123 - 127 | Aromatic CH |

| ~120 - 124 | C-Br |

| ~60 - 65 | -CH₂OH |

| ~35 - 40 | Ar-CH₂- |

Note: Predicted values are based on the analysis of structurally similar compounds.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethanol chain appear in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically between 500-600 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (-CH₂) |

| 1520 - 1560 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1340 - 1380 | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1100 | C-O Stretch | Alcohol |

| 500 - 600 | C-Br Stretch | Bromo-alkane |

Note: Predicted values are based on typical functional group absorption regions and data from related compounds.

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the symmetric stretching of the nitro group and the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The C-Br bond should also provide a characteristic Raman signal. This technique is particularly useful for observing skeletal vibrations of the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₈H₈BrNO₃, giving it a molecular weight of approximately 246.06 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a water molecule (H₂O) from the ethanol side chain, loss of the nitro group (NO₂), or cleavage of the C-C bond in the side chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

| 245/247 | [M]⁺ | Molecular Ion |

| 227/229 | [M-H₂O]⁺ | Loss of water |

| 199/201 | [M-NO₂]⁺ | Loss of nitro group |

| 214/216 | [M-CH₂OH]⁺ | Cleavage of the side chain |

| 167 | [M-Br]⁺ | Loss of bromine atom |

Note: Predicted m/z values are based on the molecular structure and common fragmentation pathways.

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. uhu-ciqso.esuni-ulm.de This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.de The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. brynmawr.edu

For "this compound," an SC-XRD analysis would provide unambiguous confirmation of its molecular structure, including the relative positions of the bromo and nitro substituents on the phenyl ring and the conformation of the ethanol side chain. This information is critical for understanding the compound's chemical reactivity and physical properties. The technique is powerful for determining the three-dimensional structure of small to medium-sized organic and inorganic molecules. uni-ulm.de

X-ray Powder Diffraction (XRPD) is a versatile technique used to analyze polycrystalline materials. xrpd.eu Instead of a single crystal, a powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. researchgate.net

XRPD is particularly useful for identifying different crystalline polymorphs—solid forms of a compound that have different crystal structures. malvernpanalytical.comexcelsusss.com Polymorphism can significantly impact a compound's physical properties, such as its melting point, solubility, and stability. Therefore, XRPD is a crucial tool in the pharmaceutical industry for characterizing and controlling the solid-state form of active pharmaceutical ingredients. malvernpanalytical.comexcelsusss.comspectroscopyonline.com For "this compound," XRPD could be used to identify any existing polymorphs and to ensure the consistency of the crystalline form between different batches.

| Diffraction Technique | Sample Type | Information Yielded |

| Single Crystal X-ray Diffraction (SC-XRD) | Single crystal | Absolute three-dimensional molecular structure, bond lengths, bond angles. uhu-ciqso.es |

| X-ray Powder Diffraction (XRPD) | Polycrystalline powder | Crystalline phase identification, detection of polymorphs. xrpd.euresearchgate.net |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of a compound and for separating and quantifying enantiomers, which are non-superimposable mirror images of a chiral molecule.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. sigmaaldrich.com In the analysis of "this compound," HPLC is employed to determine the purity of the compound. A sample is dissolved in a solvent and injected into a column packed with a stationary phase. The components of the sample are then separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes.

A typical HPLC method for a related compound, 2-bromo-1-ethanol, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For compounds that are not UV-active, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. The purity of "this compound" is often reported as a percentage, with values typically around 95%. sigmaaldrich.com

Furthermore, chiral HPLC is the primary method for determining the enantiomeric excess (ee) of a chiral compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess, which is a measure of the purity of one enantiomer over the other. chemistrysteps.com

| Chromatographic Technique | Primary Application | Key Parameters Determined |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of non-volatile compounds. | Percentage purity of the compound. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Determination of enantiomeric composition. | Enantiomeric excess (ee). chemistrysteps.com |

Applications in Advanced Synthetic Chemistry and Materials Science

A Versatile Intermediate in Modern Synthesis

The strategic placement of three distinct functional groups—hydroxyl, bromo, and nitro—on a benzene (B151609) ring makes 2-(2-Bromo-6-nitrophenyl)ethanol a highly valuable and reactive intermediate in organic synthesis. This trifunctional nature allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures.

Precursor for Complex Organic Molecules

The reactivity of this compound allows it to serve as a foundational starting material for the synthesis of more intricate organic molecules. The interplay between the bromo, nitro, and ethanol (B145695) functionalities provides a rich landscape for sequential and regioselective reactions. For instance, the hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, while the nitro group can be reduced to an amine. evitachem.com These transformations, coupled with the ability to perform cross-coupling reactions at the bromo position, open pathways to a variety of substituted phenylacetic acid and phenethylamine (B48288) derivatives, which are core structures in many biologically active compounds.

The presence of both an electron-withdrawing nitro group and a bulky bromine atom ortho to each other influences the reactivity of the aromatic ring, making it susceptible to certain nucleophilic aromatic substitution reactions while also directing further electrophilic substitutions. This inherent reactivity profile is a key asset in the strategic design of multi-step syntheses.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

A significant application of this compound and its close analogs lies in the pharmaceutical industry. The structurally related compound, 2-bromo-6-nitrophenol (B84729), is a known intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. chemicalbook.combldpharm.com This established synthetic route highlights the potential of the 2-bromo-6-nitrophenyl scaffold in constructing medicinally relevant molecules.

The ethanol side chain of this compound can be chemically manipulated to introduce various pharmacophores, while the bromo and nitro groups can be transformed to build the core structures of lead compounds. For example, the reduction of the nitro group to an amine, followed by acylation or other modifications, can lead to a diverse library of compounds for biological screening.

Applications in Agrochemical Synthesis

While the utility of this compound in pharmaceutical synthesis is evident from related structures, its application in the field of agrochemical synthesis is not well-documented in publicly available literature. However, the structural motifs present in this compound are found in various classes of herbicides, fungicides, and insecticides. The bromo- and nitro-substituted aromatic ring is a common feature in many agrochemicals. Therefore, it is plausible that derivatives of this compound could be explored as potential candidates in the development of new crop protection agents. Further research in this area could uncover novel applications for this versatile intermediate.

Derivatization Strategies for Functional Group Transformations

The chemical versatility of this compound is fully realized through the targeted derivatization of its hydroxyl and bromoarene functionalities. These transformations allow for the introduction of new chemical properties and the construction of more complex molecular structures.

Modifications of the Hydroxyl Group for Diverse Derivatives

The primary alcohol group in this compound is a prime site for a variety of chemical modifications, leading to a wide range of derivatives.

Oxidation: The hydroxyl group can be oxidized to form either the corresponding aldehyde, 2-(2-bromo-6-nitrophenyl)acetaldehyde, or the carboxylic acid, 2-(2-bromo-6-nitrophenyl)acetic acid. evitachem.comuni.lu The choice of oxidizing agent and reaction conditions determines the final product. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), favor the formation of the aldehyde, while stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will typically lead to the carboxylic acid. chemguide.co.uklibretexts.orgyoutube.comvanderbilt.edumasterorganicchemistry.com

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form a wide array of esters. Similarly, etherification reactions, for instance, using the Williamson ether synthesis, can be employed to introduce different alkyl or aryl groups, yielding ether derivatives. These reactions are fundamental in modifying the polarity and steric properties of the molecule.

| Derivative | Starting Material | Reaction Type | Potential Reagents |

| 2-(2-Bromo-6-nitrophenyl)acetaldehyde | This compound | Oxidation | Pyridinium chlorochromate (PCC) |

| 2-(2-Bromo-6-nitrophenyl)acetic acid | This compound | Oxidation | Potassium permanganate (KMnO4), Chromic acid |

| Ester Derivatives | This compound | Esterification | Carboxylic acids, Acyl chlorides, Anhydrides |

| Ether Derivatives | This compound | Etherification | Alkyl halides (with a base) |

Transformations Involving the Bromoarene Moiety

The carbon-bromine bond in the bromoarene moiety is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a new carbon-carbon bond by coupling the bromoarene with an organoboron compound, typically a boronic acid or ester. This strategy can be used to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring, leading to the synthesis of various biaryl compounds. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the bromoarene with a primary or secondary amine. This is a crucial transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and other bioactive molecules.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the bromoarene and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgorganicreactions.org This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates for the construction of more complex structures, including heterocycles and conjugated systems.

| Transformation | Reaction Type | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Cross-Coupling | Organoboron compound | C-C |

| Buchwald-Hartwig Amination | Cross-Coupling | Amine | C-N |

| Sonogashira Coupling | Cross-Coupling | Terminal alkyne | C-C (sp2-sp) |

Utility of Nitro Group Reductions for Amine-Based Scaffolds

The reduction of the nitro group in this compound to an amine is a pivotal transformation, opening the door to a class of compounds known as amine-based scaffolds. This conversion is a critical step in the synthesis of fine chemicals and pharmaceuticals. nih.gov The resulting product, 2-(2-Bromo-6-aminophenyl)ethanol, serves as a valuable intermediate for further synthetic elaborations. evitachem.com

The reduction of nitro compounds to their corresponding amines is a fundamental process in organic synthesis. nih.govsci-hub.st This transformation is often accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in the presence of hydrochloric acid. evitachem.com The resulting amino group is a versatile functional handle that can participate in a wide range of subsequent reactions, including acylation, alkylation, and diazotization, allowing for the construction of diverse molecular architectures.

The reduction of aromatic nitro compounds is not only a laboratory-scale reaction but also a significant industrial process. For instance, the conversion of nitrobenzene (B124822) to aniline (B41778) is a major industrial process, with a vast majority of nitrobenzene production dedicated to this transformation. nih.gov While the specific industrial scale of this compound reduction is not detailed, the general importance of nitro to amine conversions underscores the potential of this reaction. nih.gov

Below is a table summarizing common methods for nitro group reduction:

| Reducing Agent | Catalyst | Conditions | Product |

| Hydrogen Gas | Palladium on Carbon | Not specified | 2-(2-Bromo-6-aminophenyl)ethanol |

| Iron | Hydrochloric Acid | Not specified | 2-(2-Bromo-6-aminophenyl)ethanol |

Catalytic Applications in Organic Synthesis involving this compound

While direct catalytic applications of this compound itself are not extensively documented in the provided search results, its derivatives, particularly the amine-based scaffolds obtained from nitro group reduction, are instrumental in catalysis. The amino and hydroxyl functionalities can act as ligands for metal catalysts, influencing their activity and selectivity in various organic transformations.

The bromo substituent on the aromatic ring also allows for participation in cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions, often catalyzed by palladium complexes, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular frameworks.

Development of Novel Functional Materials

The unique electronic and structural features of this compound and its derivatives make them attractive precursors for the development of novel functional materials with specific optical and electrical properties.

Precursors for Photoresponsive Materials

The structural motif of this compound, particularly after conversion of the nitro group to an amino group, is found in molecules that can serve as building blocks for more complex systems. While the direct use of this compound as a precursor for photoresponsive materials is not explicitly detailed, the resulting 2-(3-Amino-4-bromophenyl)ethanol is noted for its utility in chemical synthesis, which can include the creation of such materials. evitachem.com The amino and hydroxyl groups can be modified to introduce photo-switchable units or to tune the electronic properties of the molecule, which are key characteristics of photoresponsive materials.

Use in Dyes and Pigments Development

Historically, the development of synthetic dyes has been a major driver of progress in organic chemistry. researchgate.net Aromatic amines, which can be derived from the reduction of nitroarenes like this compound, are fundamental components in the synthesis of many classes of dyes. The resulting 2-(3-Amino-4-bromophenyl)ethanol is explicitly mentioned as being employed in the production of dyes and pigments. evitachem.com The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes, which are known for their vibrant colors and good fastness properties. The bromo substituent can also influence the final color and properties of the dye.

The following table outlines the general steps in converting an aromatic nitro compound into an azo dye:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nitro Group Reduction | e.g., Fe/HCl | Aromatic Amine |

| 2 | Diazotization | NaNO₂, HCl | Diazonium Salt |

| 3 | Azo Coupling | Coupling Component (e.g., phenol, aniline derivative) | Azo Dye |

Contribution to Materials with Specific Optical or Electrical Properties

The development of materials with tailored optical and electrical properties is a significant area of materials science research. The molecular structure of this compound provides a scaffold that can be functionalized to create such materials. The presence of the nitro group, a strong electron-withdrawing group, and the bromo atom can influence the electronic and photophysical properties of molecules derived from this compound. These derivatives can potentially be used in the creation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices. While specific examples directly utilizing this compound for these applications were not found, its derivatives are noted for their use in producing specialty chemicals, a category that can include materials with specific optical or electrical properties. evitachem.com

Environmental and Green Chemistry Research Perspectives

Theoretical Studies of Environmental Degradation Pathways

While specific experimental studies on the environmental degradation of 2-(2-Bromo-6-nitrophenyl)ethanol are not extensively documented in publicly available literature, theoretical pathways can be postulated based on the known behavior of its constituent functional groups: a brominated aromatic ring, a nitro group, and an ethanol (B145695) side chain. The degradation of this compound in the environment is likely to proceed through microbial action and photochemical reactions.

Microbial Degradation: Microorganisms in soil and water can metabolize a wide array of organic pollutants. nih.gov For this compound, microbial degradation could involve several enzymatic processes. Halogenated organic compounds can undergo dehalogenation, where the bromine atom is removed from the aromatic ring. mdpi.com This is often a critical step in the breakdown of such pollutants. scirp.org Similarly, the nitro group is susceptible to microbial reduction, which can transform it into nitroso, hydroxylamino, and ultimately amino groups. This reduction is a common pathway for nitroaromatic compounds. researchgate.net The ethanol side chain can be oxidized to an aldehyde and then to a carboxylic acid. It is plausible that a consortium of different microbial strains would be more effective at complete mineralization than a single strain, as different species may specialize in degrading different parts of the molecule. mdpi.com

Photodegradation: In the presence of sunlight, particularly UV radiation, chromophoric compounds like nitrophenols can undergo photodegradation. copernicus.org The nitroaromatic structure in this compound suggests it will absorb light and be susceptible to photochemical transformation. ijeas.org This process can involve the generation of highly reactive species like hydroxyl radicals, which attack the aromatic ring, leading to hydroxylation, ring cleavage, and eventual mineralization. nih.gov The presence of both a bromo and a nitro substituent may influence the rate and pathway of photodegradation. Studies on nitrophenols have shown that intermediate degradation products can sometimes be more toxic than the parent compound, necessitating complete degradation. frontiersin.orgnih.gov

The following table outlines the plausible theoretical degradation reactions for this compound.

| Degradation Pathway | Reaction Type | Potential Intermediates | Relevant Analogue Studies |

|---|---|---|---|

| Microbial | Reductive Dehalogenation | 2-(2-Nitrophenyl)ethanol | Biodegradation of brominated aromatics. researchgate.netpzh.gov.pl |

| Microbial | Nitro Group Reduction | 2-(2-Bromo-6-aminophenyl)ethanol | Reduction of nitroarenes by various catalysts. researchgate.netbohrium.com |

| Microbial | Side-Chain Oxidation | 2-(2-Bromo-6-nitrophenyl)acetaldehyde; 2-(2-Bromo-6-nitrophenyl)acetic acid | General bacterial catabolism of aromatic compounds. nih.gov |

| Photochemical | Photolysis/Hydroxylation | Hydroxylated derivatives, ring-opened products | Photocatalytic degradation of nitrophenols. ijeas.orgnih.gov |

Implementation of Sustainable Synthetic Methodologies and Process Intensification

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For this compound, this involves employing safer reagents, using catalytic methods, and optimizing reaction conditions to improve energy efficiency and minimize waste.

Sustainable Synthetic Methodologies: A plausible synthesis of this compound could involve the reaction of 2-bromo-6-nitrotoluene (B1266184) with an appropriate electrophile or the reduction of a corresponding ketone, 2-bromo-1-(2-nitrophenyl)ethanone. Applying green chemistry to such routes involves replacing hazardous reagents with more benign alternatives.

A key transformation in the synthesis of related compounds is the reduction of a nitro group. rsc.orgnih.gov Traditional methods often use stoichiometric metal reductants, which generate significant waste. Green alternatives focus on catalytic hydrogenation using catalysts based on palladium, nickel, or iron, with hydrogen gas or transfer hydrogenation agents like formic acid as the reductant. rsc.orgnih.govtandfonline.com Another critical step, carbon-carbon bond formation, can be achieved using ultrasound-assisted methods, which can improve reaction rates and yields, often under milder conditions. nih.govacs.org The choice of solvent is also crucial; replacing volatile organic compounds with water, ionic liquids, or deep eutectic solvents, or performing reactions under solvent-free conditions, can significantly reduce environmental impact. acs.org

The table below contrasts conventional and greener approaches for key synthetic steps relevant to producing this compound.

| Synthetic Step | Conventional Method | Greener Alternative | Green Chemistry Principle |

|---|---|---|---|

| Nitro Group Reduction | Stoichiometric Sn/HCl or Fe/HCl | Catalytic hydrogenation (e.g., Pd/C, Ni@C, Fe-Tetraphos) with H₂ or formic acid. rsc.orgnih.govchemrxiv.org | Catalysis, Atom Economy |

| C-C Bond Formation (e.g., Henry Reaction) | Strong bases, volatile organic solvents | Heterogeneous catalysts, ultrasound irradiation, water or solvent-free conditions. acs.org | Safer Solvents, Energy Efficiency |

| Oxidation/Reduction | Chromium or manganese-based reagents | Biocatalysis (enzymes), catalytic oxidation with air/O₂ | Use of Renewable Feedstocks, Catalysis |

| General Process | Batch processing in volatile solvents | Solvent-free reaction, use of aqueous media or recyclable ionic liquids. acs.orgsci-hub.se | Safer Solvents & Auxiliaries |

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. researchgate.net For the synthesis of fine chemicals like this compound, flow chemistry is a key enabling technology. thalesnano.com

Flow reactors offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially for highly exothermic or hazardous reactions. scielo.br The synthesis of phenylethanol derivatives has been successfully demonstrated in continuous flow systems, often leading to higher yields and selectivities compared to batch processes. chemrxiv.orgbeilstein-journals.org For instance, the hydrogenation of halogenated nitroaromatics can be performed in continuous micro-packed bed reactors, allowing for excellent control and catalyst recycling. researchgate.net The use of microreactors can dramatically reduce reaction times and improve space-time yields. beilstein-journals.org Combining supported catalysts with flow systems allows for easy product separation and continuous operation, making the process more economical and sustainable.

The following table summarizes potential process intensification techniques for the synthesis of this compound.

| Technique | Description | Potential Advantages | Relevant Examples |

|---|---|---|---|

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream through a microreactor or packed bed. | Enhanced heat/mass transfer, improved safety, scalability (numbering-up), reduced reaction times, easy automation. | Synthesis of phenylethanol and other APIs in flow. scielo.brbeilstein-journals.org |

| Ultrasound Irradiation | Using high-frequency sound waves to induce acoustic cavitation and accelerate reactions. | Increased reaction rates, higher yields, reduced induction periods, often milder conditions. | Ultrasound-assisted Henry reactions and synthesis of diarylethanols. nih.govacs.org |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions rapidly and uniformly. | Drastic reduction in reaction time, improved yields, cleaner reactions with fewer side products. | Green synthesis of various organic compounds. researchgate.netresearchgate.net |

| Immobilized Catalysts | Attaching a catalyst to a solid support for use in packed-bed or slurry reactors. | Facilitates catalyst separation and reuse, enables continuous processing, improves catalyst stability. | Hydrogenation over supported catalysts in flow systems. chemrxiv.orgresearchgate.net |

Future Directions and Emerging Research Avenues

Design and Development of Chiral Analogs and Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 2-(2-bromo-6-nitrophenyl)ethanol, the development of chiral analogs is a significant area for future exploration. The creation of optically active versions of this molecule could be achieved through various established and emerging enantioselective synthetic strategies.

One promising approach is the catalytic asymmetric reduction of the corresponding ketone, 2-bromo-6-nitroacetophenone. The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands, could facilitate the enantioselective production of either the (R) or (S) enantiomer of this compound. Another avenue involves the asymmetric hydrosilylation of the ketone, a method that has proven effective for producing chiral 2-amino-1-aryl ethanols with high enantioselectivity. researchgate.net

Furthermore, the enantioselective synthesis of related chiral building blocks, such as optically active 2-azido-2-aryl ethanols, could serve as precursors for chiral derivatives of the target compound. nih.gov These methods often involve the asymmetric opening of epoxides, a strategy that could be adapted for this system. nih.govresearchgate.net The development of such synthetic routes would not only provide access to the individual enantiomers of this compound but also to a library of chiral derivatives with potentially unique biological activities or material properties. The synthesis of enantioenriched dihydroisoquinolines and tetrahydroisoquinolines from related phenylethylamines showcases the potential synthetic applications of such chiral building blocks. nih.gov

Exploration of Novel and Unprecedented Reaction Pathways

The unique arrangement of functional groups in this compound opens the door to the exploration of novel reaction pathways. The interplay between the ortho-bromo and nitro substituents can be exploited to forge new molecular architectures. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, could be employed at the bromo position to introduce a wide array of substituents. The successful synthesis of novel pyridine (B92270) derivatives via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates the feasibility of such transformations on similarly substituted aromatic rings. core.ac.uk

Moreover, the nitro group can serve as a handle for further transformations. Its reduction to an amine would yield 2-(2-amino-6-bromophenyl)ethanol, a versatile intermediate for the synthesis of heterocycles, such as benzimidazoles, through condensation with aldehydes or carboxylic acids. researchgate.net The development of novel acid-catalyzed rearrangements of related 2-substituted-3-(2-nitrophenyl)oxiranes to form oxalamides suggests that the core structure of this compound could be a starting point for complex molecular rearrangements, leading to unexpected and potentially valuable molecular scaffolds. rsc.org

Future research could also focus on intramolecular reactions, where the hydroxyethyl (B10761427) side chain interacts with the ortho substituents. For example, under specific conditions, an intramolecular cyclization could lead to the formation of novel heterocyclic ring systems.

Advanced Computational Design of Derivatives with Tuned Properties and Functions

Computational chemistry offers a powerful tool for the rational design of derivatives of this compound with tailored properties. By employing methods such as density functional theory (DFT), researchers can predict the geometric and electronic properties of novel derivatives before their synthesis. rsc.org This in-silico approach can guide the selection of functional groups to be introduced, saving significant time and resources in the laboratory.

For instance, computational studies could be used to design derivatives with specific electronic properties, such as enhanced nonlinear optical (NLO) responses. The computational design of functionalized porous aromatic frameworks has shown that the introduction of electron-donating or electron-withdrawing groups can significantly enhance gas uptake, a principle that could be applied to design derivatives of this compound for specific applications. acs.orgresearchgate.net Similarly, the functionalization of bridged 1,2,4-triazole (B32235) N-oxides with various substituents has been computationally explored to regulate their energy and sensitivity, demonstrating the power of computational design in tuning molecular properties. rsc.org

By creating a virtual library of derivatives and calculating their properties, researchers can identify promising candidates for synthesis and experimental validation. This synergy between computational design and experimental work will accelerate the discovery of new molecules with desired functions, such as novel pharmaceuticals, materials with specific optical or electronic properties, or highly selective catalysts.

Development of Chemical Biology Tools and Probes

Small molecules that can be used to probe biological systems are invaluable tools in chemical biology. The scaffold of this compound presents an opportunity for the development of novel chemical probes. The modular nature of this compound allows for the attachment of various functionalities to create tools for studying biological processes. nih.gov

One exciting avenue is the design of fluorescent probes. By attaching a fluorophore to the this compound core, or by modifying the core itself to be fluorescent, researchers could create probes that light up in specific cellular environments or upon binding to a particular biomolecule. The design of tunable bimane-based fluorescent probes highlights how rational design can lead to probes with specific photophysical properties and biological selectivity. rsc.org

Another area of interest is the development of photocages, which are molecules that can release a biologically active compound upon exposure to light. ucl.ac.uk The nitro group in this compound is a well-known photolabile protecting group. This intrinsic property could be harnessed to design photocages that release a payload, such as a drug or a signaling molecule, with high spatial and temporal control. The development of such tools would enable the precise investigation of complex biological pathways. The Chemical Probes Portal provides a valuable resource for guiding the selection and use of such chemical tools. chemicalprobes.org

Integration with Automated and Continuous Flow Synthesis Techniques

The synthesis of this compound and its derivatives could be significantly enhanced by integrating automated and continuous flow synthesis techniques. Flow chemistry offers numerous advantages over traditional batch methods, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. researchgate.netmdpi.com The nitration of aromatic compounds, a key step in the synthesis of the parent molecule, can be performed more safely and efficiently in a flow reactor, which allows for precise control over reaction parameters and minimizes the risk of runaway reactions. mdpi.comvapourtec.com

Automated flow synthesis systems can be used to rapidly generate libraries of derivatives for screening and optimization. syrris.com By integrating synthesis, purification, and analysis into a single automated workflow, researchers can significantly accelerate the discovery of new compounds with desired properties. This approach is particularly well-suited for medicinal chemistry programs, where the rapid synthesis and evaluation of a large number of analogs are often required.

The application of flow chemistry to the synthesis of pharmaceutical products has demonstrated its potential for improving efficiency, safety, and scalability. acs.org For this compound, adopting these modern synthetic technologies would not only streamline the production of the core molecule but also facilitate the exploration of its chemical space through the efficient synthesis of a diverse range of derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。